![molecular formula C12H9BrO5S B1517746 3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid CAS No. 1098359-00-2](/img/structure/B1517746.png)
3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid
Overview
Description
“3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid” is a chemical compound with the CAS Number: 1098359-00-2 . It has a molecular weight of 345.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid . The InChI code is 1S/C12H9BrO5S/c13-9-1-3-10(4-2-9)19(16,17)7-8-5-6-18-11(8)12(14)15/h1-6H,7H2,(H,14,15) .Chemical Reactions Analysis
While specific reactions involving “this compound” are not available, furan compounds in general can undergo a variety of reactions . For instance, furan platform chemicals can be economically synthesized from biomass .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. For example, it can participate in Heck reactions, as demonstrated in the synthesis of complex molecules like (E)-13-(2-Bromophenyl)micheliolide, which exhibits significant intramolecular hydrogen bonding and geometric specificity (Penthala et al., 2014). Similarly, its application in the formation of Cu(II) complexes with benzo[b]furancarboxylic acids showcases its role in coordination chemistry and the potential for creating metal-organic frameworks (Drzewiecka et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5S/c13-9-1-3-10(4-2-9)19(16,17)7-8-5-6-18-11(8)12(14)15/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBBIMTIAJNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(OC=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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